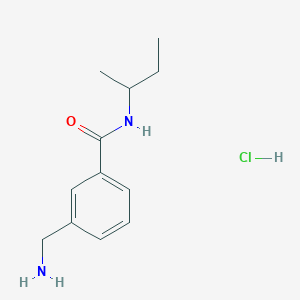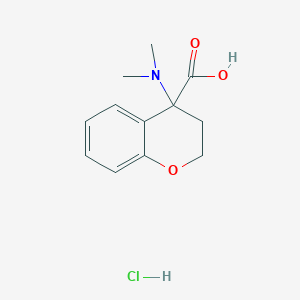
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a dimethylamino group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable benzopyran derivative with dimethylamine, followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used in substitution reactions, typically under controlled temperatures and with catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives.
Applications De Recherche Scientifique
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mécanisme D'action
The mechanism of action of 4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The benzopyran ring system may interact with cellular membranes and proteins, modulating their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the benzopyran ring, resulting in different chemical and biological properties.
4-(dimethylamino)pyridine: Contains a pyridine ring instead of a benzopyran ring, leading to distinct reactivity and applications.
4-(dimethylamino)cinnamaldehyde: Features an aldehyde group and a different aromatic system, affecting its chemical behavior and uses.
Uniqueness
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is unique due to its combination of a benzopyran ring with a dimethylamino group and a carboxylic acid moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable for diverse research and industrial applications.
Propriétés
IUPAC Name |
4-(dimethylamino)-2,3-dihydrochromene-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-13(2)12(11(14)15)7-8-16-10-6-4-3-5-9(10)12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKTLAQSFHFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOC2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


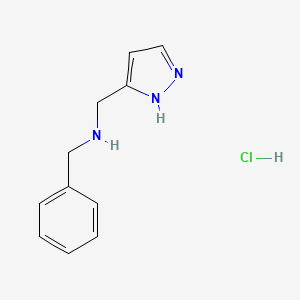

![4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1522893.png)
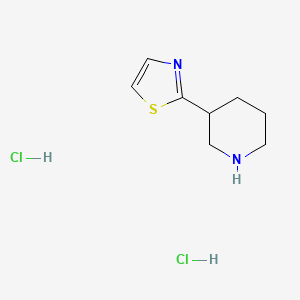
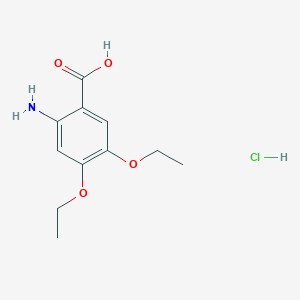

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride](/img/structure/B1522900.png)


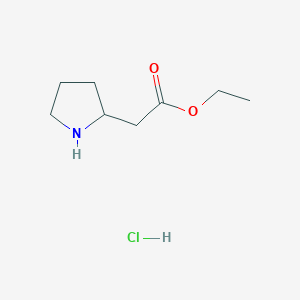
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)


